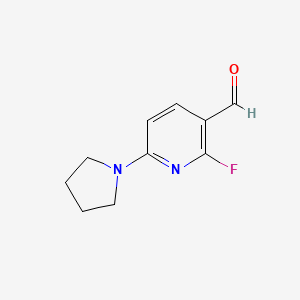

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

Description

BenchChem offers high-quality 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-10-8(7-14)3-4-9(12-10)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLUHADCVQGJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673599 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-23-3 | |

| Record name | 2-Fluoro-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde synthesis pathway

Technical Guide: Regioselective Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

Executive Summary

This technical guide details the synthetic pathway for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 1203499-23-3). This molecule is a critical heterocyclic building block, often employed as a scaffold in the development of kinase inhibitors and GPCR ligands where the aldehyde serves as a handle for reductive aminations or heterocycle formation (e.g., imidazoles, oxazoles).

The core challenge in this synthesis is regioselectivity . The precursor, 2,6-difluoronicotinaldehyde, possesses two electrophilic sites (C2 and C6). While the C2 position is electronically activated by the adjacent formyl group, it is sterically hindered. This guide provides a protocol optimized to exploit this steric difference, directing the nucleophilic aromatic substitution (SNAr) of pyrrolidine exclusively to the C6 position to yield the target isomer with high fidelity.

Retrosynthetic Analysis

The target molecule is a 2,6-disubstituted pyridine.[1] The most efficient disconnection is the C6-Nitrogen bond, utilizing the high reactivity of fluorinated pyridines in SNAr reactions.

-

Target: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

-

Disconnection: SNAr at C6.

-

Precursor: 2,6-Difluoronicotinaldehyde.

-

Raw Material: 2,6-Difluoropyridine (if synthesizing the precursor de novo).

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.

Chemical Logic & Regioselectivity

Achieving the correct isomer requires understanding the competing electronic and steric forces on the pyridine ring.

| Parameter | C2 Position (Ortho to CHO) | C6 Position (Meta to CHO) |

| Electronic Activation | High. Activated by ring Nitrogen and the electron-withdrawing Formyl group (-CHO). | Moderate. Activated primarily by the ring Nitrogen. |

| Steric Hindrance | High. The adjacent -CHO group creates significant steric clash for incoming nucleophiles. | Low. The position is relatively unhindered. |

| Outcome | Kinetic product (often favored by small nucleophiles or high temp). | Thermodynamic/Steric product (favored by bulky nucleophiles like pyrrolidine at controlled temps). |

The Strategy: By using 2,6-difluoronicotinaldehyde (rather than the dichloro analog) and maintaining low temperatures (-10°C to 0°C), we maximize the reaction rate while allowing the steric bulk of the pyrrolidine ring to dictate selectivity for the C6 position .

Detailed Experimental Protocol

Route A: Direct Synthesis from 2,6-Difluoronicotinaldehyde (Preferred)

Reagents:

-

2,6-Difluoronicotinaldehyde (1.0 eq)

-

Pyrrolidine (1.05 eq)

-

Triethylamine (TEA) or DIPEA (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2,6-difluoronicotinaldehyde (e.g., 1.43 g, 10 mmol) and a magnetic stir bar.

-

Solvation: Dissolve in anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature prevents attack at the C2 position.

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol).

-

Nucleophile Addition: Dissolve Pyrrolidine (0.86 mL, 10.5 mmol) in 5 mL of DCM. Add this solution dropwise over 30 minutes to the reaction mixture.

-

Note: Rapid addition can lead to local heating and loss of regioselectivity.

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Work-up: Quench with water (30 mL). Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). The C6-substituted product is typically less polar than the bis-substituted impurity.

Yield Expectation: 75-85% as a light yellow solid.

Route B: De Novo Synthesis from 2,6-Difluoropyridine

If the aldehyde precursor is unavailable, it can be synthesized via directed ortho-lithiation.

Step-by-Step Methodology:

-

Lithiation: Dissolve diisopropylamine (1.1 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) to generate LDA.

-

Deprotonation: Add 2,6-difluoropyridine (1.0 eq) dropwise at -78°C. Stir for 30-60 mins. The lithium directs to the C3 position (ortho to Fluorine).

-

Formylation: Add dry DMF (1.2 eq) or N-Formylpiperidine dropwise. Stir at -78°C for 1 hour.

-

Quench: Quench with dilute HCl or NH₄Cl solution. Extract and purify to obtain 2,6-difluoronicotinaldehyde.

-

Proceed to Route A.

Process Visualization

The following diagram illustrates the complete workflow, including the critical decision node for regioselectivity.

Figure 2: Reaction workflow emphasizing the steric control required to minimize byproduct formation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must confirm the regiochemistry. The 2-fluoro and 6-fluoro isomers have distinct NMR signatures.

Expected 1H NMR Data (CDCl3, 400 MHz):

-

Aldehyde Proton (-CHO): Singlet ~10.0 - 10.2 ppm.

-

Aromatic Protons: Two doublets (or dd) representing H4 and H5.

-

H5 (adjacent to pyrrolidine): Upfield shift (~6.0 - 6.5 ppm) due to resonance donation from the pyrrolidine nitrogen.

-

H4 (adjacent to CHO): Downfield shift (~7.8 - 8.2 ppm).

-

Coupling Constant: The 3J_H4-H5 coupling is typically 8.0 - 9.0 Hz.

-

-

19F NMR:

-

The fluorine at C2 (ortho to CHO) will have a distinct shift compared to a fluorine at C6.

-

Target (2-F): ~ -65 to -70 ppm (deshielded by N and CHO).

-

Wrong Isomer (6-F): ~ -130 ppm.

-

Quality Control Check: If the 19F NMR shows a peak near -130 ppm, the reaction occurred at the wrong position (C2), likely due to high temperature or lack of steric hindrance.

Safety & Handling

-

Fluorinated Pyridines: Can be skin irritants and sensitizers. Use double nitrile gloves.

-

Pyrrolidine: Highly flammable and corrosive. Handle in a fume hood.

-

Exotherm: The SNAr reaction is exothermic. Strict temperature control is required to prevent runaway reactions and loss of regioselectivity.

References

-

Regioselectivity in SNAr of Pyridines

- Target Molecule Identification: Title: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 1203499-23-3) Product Entry. Source: BLD Pharm / ChemicalBook.

-

General Synthesis of 2-Amino-6-fluoropyridines

-

Title: 2-Amino-6-fluoropyridine synthesis from 2,6-difluoropyridine.[1]

- Source: ChemicalBook Protocols.

-

-

Nucleophilic Substitution Kinetics

- Title: SNAr reactions of substituted pyridines with secondary amines: Kinetic and reactivity indices.

- Source: Wiley Online Library / ResearchG

-

URL:[Link]

Sources

Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: A Theoretical and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom, a pyrrolidine ring, and an aldehyde functional group on the pyridine core suggests that this molecule could serve as a valuable scaffold for the synthesis of novel bioactive compounds. Accurate structural elucidation and confirmation are paramount in the drug development process, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the spectroscopic characterization of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde. In the absence of publicly available experimental data, this guide will focus on the predicted spectroscopic data, offering a robust framework for researchers to anticipate and interpret experimental results. The methodologies and analyses presented herein are grounded in established spectroscopic principles and are supported by authoritative references.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution 1D NMR spectra of a small organic molecule like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde would typically involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹H, ¹³C). The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans is typically required.[1][2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3][4]

Diagram: Workflow for NMR Spectroscopic Analysis

Caption: A generalized workflow for acquiring and processing NMR data.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde would provide key information about the number and types of protons and their neighboring atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Aromatic proton (H-4) |

| ~6.5 | d | 1H | Aromatic proton (H-5) |

| ~3.6 | t | 4H | Pyrrolidine protons (-NCH₂) |

| ~2.0 | m | 4H | Pyrrolidine protons (-CH₂CH₂-) |

Analysis of the Predicted ¹H NMR Spectrum:

-

Aldehyde Proton: A highly deshielded singlet is expected for the aldehyde proton, typically appearing around 9-10 ppm. This is a characteristic chemical shift for aldehydes.

-

Aromatic Protons: The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the fluorine and aldehyde groups, along with the electron-donating pyrrolidine group, will influence their precise chemical shifts.

-

Pyrrolidine Protons: The protons of the pyrrolidine ring are expected to show two distinct sets of signals. The protons on the carbons adjacent to the nitrogen atom will be deshielded and appear as a triplet around 3.6 ppm. The other two sets of protons will be more shielded and appear as a multiplet around 2.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~165 (d) | C2 (C-F) |

| ~160 | C6 (C-N) |

| ~140 | C4 |

| ~115 | C3 |

| ~105 | C5 |

| ~48 | Pyrrolidine Carbons (-NCH₂) |

| ~25 | Pyrrolidine Carbons (-CH₂CH₂-) |

Analysis of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a characteristic chemical shift in the downfield region, around 190 ppm.

-

Aromatic Carbons: The carbon atom attached to the fluorine (C2) will appear as a doublet due to C-F coupling. The carbon attached to the pyrrolidine nitrogen (C6) will also be in the downfield region. The other aromatic carbons will have chemical shifts influenced by the substituents on the ring.

-

Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen will be more deshielded than the other two carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for FT-IR Analysis

For a solid sample like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique.[5]

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Diagram: Workflow for FT-IR Spectroscopic Analysis

Caption: A simplified workflow for acquiring and analyzing an FT-IR spectrum using the ATR technique.

Predicted IR Spectrum

The IR spectrum of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is expected to show characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2900-2800 | C-H stretch (aliphatic) |

| ~2750, ~2850 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1350 | C-N stretch (aromatic amine) |

| ~1250 | C-F stretch (aromatic) |

Analysis of the Predicted IR Spectrum:

-

C-H Stretching: The spectrum will show C-H stretching vibrations for the aliphatic protons of the pyrrolidine ring and the aromatic protons. The aldehyde C-H stretch is expected to appear as two weak bands around 2750 and 2850 cm⁻¹.

-

Carbonyl Stretching: A strong absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde.[6]

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the pyridine ring will appear in the 1600-1480 cm⁻¹ region.

-

C-N and C-F Stretching: The C-N stretching of the pyrrolidine group attached to the aromatic ring and the C-F stretching vibration will also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.[7]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.[8]

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the sample solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.[9]

Diagram: Workflow for Mass Spectrometry Analysis

Caption: A schematic representation of the workflow for mass spectrometry analysis using ESI.

Predicted Mass Spectrum

The mass spectrum of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (Molecular Weight: 194.21 g/mol ) is expected to show the following key features:

| Predicted m/z | Assignment | Plausible Fragmentation Pathway |

| 195.09 | [M+H]⁺ | Protonated molecular ion |

| 166.08 | [M-CHO]⁺ | Loss of the formyl group |

| 125.06 | [M-C₄H₈N]⁺ | Loss of the pyrrolidine ring |

| 70.07 | [C₄H₈N]⁺ | Pyrrolidine fragment |

Analysis of the Predicted Mass Spectrum:

-

Molecular Ion Peak: In positive ion mode ESI, the protonated molecular ion [M+H]⁺ is expected to be observed at m/z 195.09.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would include the loss of the aldehyde group (CHO) and the cleavage of the bond between the pyridine ring and the pyrrolidine substituent. The pyrrolidine ring itself could also undergo fragmentation.

Conclusion

This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde using NMR, IR, and MS techniques. The predicted data and their analyses offer valuable insights into the expected spectral features of this molecule. By combining the information from these complementary spectroscopic methods, researchers can confidently confirm the structure and purity of this compound, which is a critical step in the advancement of drug discovery and development programs. The provided protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Badu-Tawiah, A., Lathrop, J. B., & Cooks, R. G. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(15), 9419-9426. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Environmental Protection Agency. (2017, August 2). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie, 25(S1), 83-95. Retrieved from [Link]

-

Skinnider, M. A., et al. (2023). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification of Novel Psychoactive Substances. Analytical Chemistry, 95(51), 18585-18594. Retrieved from [Link]

- Roberts, J. D. (1959). Nuclear Magnetic Resonance: Applications to Organic Chemistry. McGraw-Hill.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. azolifesciences.com [azolifesciences.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Crystal structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

An In-depth Technical Guide to the Crystal Structure of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: A Prospective Analysis for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are highly sought after for their ability to enhance solubility, metabolic stability, and bioavailability of therapeutic agents.[3][4] This guide focuses on 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, a compound with the molecular formula C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol .[5][6] While this compound is commercially available, its single-crystal X-ray structure has not been publicly reported. This document serves as a comprehensive technical whitepaper, outlining a robust, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of the title compound. By providing a prospective analysis of its anticipated molecular and supramolecular features, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage its structural insights for rational drug design and development.

Introduction: The Strategic Importance of Structural Elucidation

In the landscape of modern drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely academic; it is a critical prerequisite for success. Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining atomic arrangements, providing an unambiguous map of bond lengths, angles, and the subtle non-covalent interactions that dictate a compound's behavior in both solid and biological environments.[7][8]

The subject of this guide, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, belongs to the 2-aminopyridine class of compounds, a privileged scaffold known for its versatile biological activities and utility as a pharmacophore.[9] The strategic placement of a fluorine atom, a pyrrolidine ring, and an aldehyde group on the pyridine core suggests a molecule designed for specific interactions with biological targets. Fluorine can modulate pKa and form crucial hydrogen bonds, the pyrrolidine ring adds a defined three-dimensional character, and the aldehyde group provides a reactive handle for further synthetic elaboration or direct interaction with protein residues.

Understanding the crystal structure of this compound is paramount. It would reveal:

-

Intrinsic Molecular Geometry: The precise conformation of the pyrrolidine ring and the planarity of the aromatic system.

-

Intermolecular Forces: The specific hydrogen bonds and other non-covalent interactions that govern crystal packing. This is crucial for understanding physical properties like melting point, solubility, and dissolution rate.

-

A Foundation for Structure-Based Design: The empirical 3D structure serves as the essential starting point for computational modeling, virtual screening, and the rational design of next-generation analogues with improved potency and selectivity.

This guide, therefore, presents a complete workflow—from synthesis to data interpretation—as a self-validating system for obtaining and analyzing the crystal structure of this promising building block.

A Validated Workflow for Structural Determination

The following sections detail a comprehensive, step-by-step methodology for determining the crystal structure. The causality behind each experimental choice is explained to provide field-proven insight.

Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

A plausible and efficient synthesis can be achieved via nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in pyridine chemistry.

Protocol:

-

Starting Materials: 2,6-Difluoronicotinaldehyde and pyrrolidine.

-

Reaction Setup: Dissolve 2,6-difluoronicotinaldehyde (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution. The base acts as a scavenger for the HF that is eliminated during the reaction.

-

Nucleophilic Addition: Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature. The fluorine atom at the 6-position is generally more susceptible to nucleophilic attack than the one at the 2-position, leading to regioselective substitution.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Single Crystal Growth: The Art of Slow Evaporation

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography.[10] Slow evaporation is a reliable technique for small organic molecules as it allows for the gradual self-assembly of molecules into a well-ordered lattice.[11]

Protocol:

-

Solvent Screening: The choice of solvent is crucial. A good solvent system is one in which the compound is moderately soluble. A mixture of solvents, such as dichloromethane/hexane or ethyl acetate/heptane, often yields the best results. The goal is to find a system where the compound dissolves upon gentle warming but is less soluble at room temperature.

-

Preparation of Saturated Solution: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the chosen solvent or solvent system in a small, clean vial. Gentle warming may be applied to ensure complete dissolution.

-

Inducing Crystallization: Cover the vial with a cap or parafilm, and pierce it with a needle to create a few small holes. This allows for very slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

-

Crystal Harvesting: Once well-formed, block-like crystals of suitable size (approx. 0.1-0.3 mm) are observed, they should be carefully harvested from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

This phase translates the crystal's diffraction pattern into a 3D atomic model.

Protocol:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.[12] The sample is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: Data is collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CMOS or CCD detector). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

Data Processing: The raw diffraction images are processed using software like CrysAlisPro or SAINT. This involves integrating the reflection intensities and applying corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms (e.g., with SHELXT). The resulting atomic model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Workflow Diagram: From Synthesis to Structure

Caption: Experimental workflow for structural elucidation.

Prospective Structural Analysis: Anticipated Findings

While the definitive structure awaits experimental determination, we can make expert predictions based on the known principles of chemistry and crystallography for analogous compounds.

Hypothetical Crystal Data and Structure Refinement

The following table summarizes the type of data that would be expected from a successful structure determination. These values are representative for a small organic molecule of this nature.

| Parameter | Expected Value / Type |

| Empirical Formula | C₁₀H₁₁FN₂O |

| Formula Weight | 194.21 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for chiral/polar molecules) |

| a (Å), b (Å), c (Å) | 7-12, 8-15, 10-20 |

| α (°), β (°), γ (°) | 90, 90-110, 90 |

| Volume (ų) | 1100 - 1500 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.3 - 1.5 |

| Absorption Coefficient (mm⁻¹) | ~0.1 |

| Final R indices [I>2σ(I)] (R₁, wR₂) | < 0.05, < 0.10 |

| Goodness-of-fit (S) | ~1.0 |

Predicted Molecular Conformation

The pyridine ring is expected to be essentially planar. The pyrrolidine ring, being a saturated five-membered ring, will likely adopt a non-planar conformation, either an 'envelope' or 'twist' form, to relieve steric strain. The C-N bond connecting the pyrrolidine to the pyridine ring may exhibit some degree of torsional rotation, but this will be sterically hindered by the adjacent fluorine atom. The aldehyde group's orientation will be influenced by intramolecular hydrogen bonding or steric repulsion from the adjacent C-H bond of the pyridine ring.

Supramolecular Assembly and Key Intermolecular Interactions

The crystal packing will be dictated by a network of weak intermolecular forces. The most significant anticipated interactions are:

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor. It will likely engage in interactions with aromatic C-H donors from neighboring pyridine rings or aliphatic C-H donors from pyrrolidine rings.

-

C-H···F Hydrogen Bonds: The fluorine atom is a weak hydrogen bond acceptor. Weak C-H···F interactions are expected to play a role in directing the crystal packing.

-

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring may promote offset π-π stacking interactions with adjacent rings, contributing to the overall stability of the crystal lattice.

Visualization of Predicted Intermolecular Interactions

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. 1203499-23-3|2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-フルオロ-6-(ピロリジン-1-イル)イソニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. rigaku.com [rigaku.com]

- 8. excillum.com [excillum.com]

- 9. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

Stability and Storage of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde: A Technical Guide for Researchers

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for the novel building block, 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde. Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results, the viability of synthesized derivatives, and the overall success of research and development endeavors.

Chemical Profile and Inherent Stability Considerations

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a unique trifunctional molecule featuring a pyridine ring activated by a fluorine atom, a nucleophilic pyrrolidine moiety, and a reactive aldehyde group. Each of these components contributes to the compound's reactivity and potential degradation pathways.

-

2-Fluoropyridine Core: The fluorine atom at the 2-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity is a key consideration for the compound's compatibility with various reagents and reaction conditions. While 2-fluoropyridine derivatives are generally stable intermediates, their susceptibility to nucleophilic attack warrants careful handling and storage.[1]

-

Aromatic Aldehyde Functionality: Aromatic aldehydes are known to be susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen and accelerated by light, heat, and the presence of metal ions.

-

Pyrrolidine Moiety: The pyrrolidine ring is a common and generally stable scaffold in drug discovery.[2][3] Its presence can influence the electronic properties of the pyridine ring and the overall solubility and physicochemical properties of the molecule.

Based on this structural analysis, the primary stability concerns for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde are its potential for oxidation of the aldehyde group and susceptibility to nucleophilic substitution at the fluorine-bearing carbon.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, strict adherence to proper storage and handling procedures is essential.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions, including oxidation and hydrolysis. Cold-chain transportation is often recommended by suppliers.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting the oxidation of the aldehyde group.[5] |

| Light | Protect from light | Light can catalyze oxidative degradation and other photochemical reactions. Amber vials or storage in the dark is recommended. |

| Moisture | Store in a dry environment, sealed from humidity | Moisture can facilitate hydrolysis and other degradation pathways. |

| Purity | Use high-purity, anhydrous solvents and reagents when handling | Prevents the introduction of contaminants that could catalyze degradation. |

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Use clean, dry spatulas and glassware.

-

Minimize the time the container is open to the atmosphere.

-

For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting unexpected experimental results. Based on the chemical functionalities of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, the following degradation pathways are proposed:

Caption: Proposed major degradation pathways for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Experimental Workflow for Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the stability of a drug substance.[4][6] The following is a detailed protocol for conducting a forced degradation study on 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde.

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid. Maintain separate samples at room temperature and at 60°C.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain separate samples at room temperature and at 60°C.

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation:

-

Solid State: Store the solid compound in a controlled temperature oven at 80°C.

-

Solution State: Store the stock solution in a controlled temperature oven at 80°C.

-

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the acid and base-hydrolyzed samples before analysis.

-

Analyze all samples using a validated stability-indicating analytical method, such as Ultra-Performance Liquid Chromatography (UPLC) with UV detection. Mass spectrometry (MS) should be coupled to the UPLC system to aid in the identification of degradation products.

-

The analytical method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and, if possible, characterize the structure of any significant degradation products using techniques such as mass spectrometry and NMR.

-

Conclusion

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is a promising building block with significant potential in drug discovery and chemical synthesis. However, its inherent chemical functionalities necessitate careful consideration of its stability. By adhering to the recommended storage and handling conditions and by understanding its potential degradation pathways, researchers can ensure the quality and reliability of their work. The implementation of forced degradation studies is a critical step in fully characterizing the stability profile of this compound and is highly recommended for any research program utilizing this molecule.

References

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.

- MedCrave. (2016).

- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.

- Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- NIH. (n.d.). Bacterial Degradation of Aromatic Compounds.

- MDPI. (n.d.). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI.

- ResearchGate. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2022). 4.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.

- Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Royal Society of Chemistry.

- NIH. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- NCBI. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biomedres.us [biomedres.us]

Discovery and Synthesis of Novel Pyrrolidine Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs. Its unique stereochemical and conformational properties allow it to serve as a versatile building block for creating molecules that can precisely interact with biological targets. This guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidine derivatives, moving beyond simple protocols to elucidate the underlying strategic considerations and mechanistic principles. We will delve into modern synthetic methodologies, including multicomponent and asymmetric reactions, and discuss their application in the generation of diverse chemical libraries for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of pyrrolidine chemistry in their work.

The Enduring Significance of the Pyrrolidine Scaffold in Drug Discovery

The prevalence of the pyrrolidine motif in biologically active molecules is a testament to its evolutionary selection as a stable and functionally versatile scaffold. Its five-membered saturated ring structure provides a rigid framework that can be readily functionalized in a stereocontrolled manner, allowing for the precise orientation of substituents to engage with biological targets.

One of the most compelling aspects of the pyrrolidine ring is its ability to act as a proline bioisostere. Proline, a unique secondary amino acid, often induces critical turns in peptide chains, influencing protein folding and interaction. Pyrrolidine derivatives can mimic these turns, offering a non-peptidic scaffold with improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability.

Furthermore, the nitrogen atom within the pyrrolidine ring can be readily modified, providing a handle for modulating the physicochemical properties of the molecule, such as its basicity and hydrogen bonding capacity. This tunability is crucial for optimizing drug-receptor interactions and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Strategic Approaches to the Synthesis of Novel Pyrrolidine Derivatives

The synthesis of functionalized pyrrolidines has been a long-standing area of interest in organic chemistry. Modern synthetic methods have moved towards more efficient and stereoselective approaches, enabling the creation of complex and diverse libraries of pyrrolidine derivatives.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly atom-economical and efficient strategy for generating molecular diversity. The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a particularly powerful MCR for the synthesis of polysubstituted pyrrolidines.

Experimental Protocol: One-Pot Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of highly functionalized pyrrolidines through a one-pot, three-component reaction involving an α-amino acid, an aldehyde, and a dipolarophile.

Materials:

-

Proline (or other suitable α-amino acid)

-

Aromatic or aliphatic aldehyde

-

N-substituted maleimide (or other suitable dipolarophile)

-

Toluene (or other suitable high-boiling solvent)

-

Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the α-amino acid (1.0 eq.), the aldehyde (1.0 eq.), and the dipolarophile (1.0 eq.) in toluene.

-

Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

-

Continue heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Causality Behind Experimental Choices:

-

Solvent: Toluene is chosen for its high boiling point, which facilitates the in situ generation of the azomethine ylide through decarboxylative condensation of the α-amino acid and aldehyde, and for its ability to azeotropically remove water, driving the reaction to completion.

-

Dean-Stark Apparatus: This is critical for the removal of water, which is a byproduct of the initial condensation reaction. Its removal prevents the reverse reaction and ensures a high yield of the desired pyrrolidine.

-

Stereocontrol: The stereochemical outcome of the cycloaddition is often dictated by the geometry of the azomethine ylide and the nature of the dipolarophile. The use of chiral α-amino acids can lead to the formation of enantioenriched pyrrolidines.

Diagram: 1,3-Dipolar Cycloaddition Workflow

Caption: A streamlined workflow for the synthesis of pyrrolidine derivatives via 1,3-dipolar cycloaddition.

Asymmetric Synthesis: The Quest for Enantiopure Pyrrolidines

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of asymmetric methods for the synthesis of enantiopure pyrrolidines is of paramount importance. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in pyrrolidine synthesis.

Organocatalyzed Michael Addition/Alkylation Cascade

This approach utilizes a chiral secondary amine catalyst, such as a proline derivative, to activate the substrate towards a Michael addition reaction, followed by an intramolecular alkylation to construct the pyrrolidine ring.

Experimental Protocol: Asymmetric Synthesis of 2,4-Disubstituted Pyrrolidines

Materials:

-

α,β-Unsaturated aldehyde

-

Nitroalkane

-

Chiral secondary amine catalyst (e.g., (S)-diphenylprolinol silyl ether)

-

Organic solvent (e.g., dichloromethane)

-

Base (e.g., triethylamine)

-

Reducing agent (e.g., sodium borohydride)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 eq.) and the nitroalkane (1.2 eq.) in dichloromethane at -20 °C, add the chiral secondary amine catalyst (0.1 eq.).

-

Stir the reaction mixture at -20 °C until the Michael addition is complete (monitored by TLC).

-

Add triethylamine (1.5 eq.) to promote the intramolecular cyclization.

-

Stir until the formation of the nitropyrrolidine is complete.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

The nitro group can be reduced to an amine using a suitable reducing agent, such as sodium borohydride, to afford the corresponding aminopyrrolidine.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The chiral secondary amine catalyst forms a transient enamine with the α,β-unsaturated aldehyde, which then undergoes a stereoselective Michael addition to the nitroalkane. The stereochemistry of the catalyst dictates the facial selectivity of the addition.

-

Low Temperature: The reaction is performed at low temperature to enhance the enantioselectivity by minimizing competing uncatalyzed background reactions and favoring the more ordered transition state.

-

Base: Triethylamine is added to facilitate the intramolecular cyclization by deprotonating the carbon α to the nitro group, which then acts as a nucleophile to displace a leaving group or attack an electrophilic center.

Diagram: Asymmetric Organocatalysis Logic

Caption: The core principle of asymmetric organocatalysis for generating enantiomerically pure products.

Characterization and Application in Drug Discovery

Once a library of novel pyrrolidine derivatives has been synthesized, the next crucial steps are their thorough characterization and evaluation of their biological activity.

Structural Elucidation

A combination of spectroscopic techniques is employed to unambiguously determine the structure and stereochemistry of the synthesized compounds.

Table 1: Spectroscopic Data for a Representative Pyrrolidine Derivative

| Technique | Data | Interpretation |

| ¹H NMR | Chemical shifts, coupling constants | Provides information on the proton environment and connectivity. |

| ¹³C NMR | Chemical shifts | Indicates the number and type of carbon atoms. |

| Mass Spec | Molecular ion peak (m/z) | Confirms the molecular weight of the compound. |

| 2D NMR | COSY, HSQC, HMBC | Establishes the complete connectivity of the molecule. |

| NOESY | Nuclear Overhauser effect | Determines the relative stereochemistry of substituents. |

| Chiral HPLC | Retention times of enantiomers | Quantifies the enantiomeric excess of the product. |

High-Throughput Screening (HTS)

The synthesized library of pyrrolidine derivatives can be screened against a panel of biological targets to identify potential lead compounds. HTS allows for the rapid and automated testing of thousands of compounds in a cost-effective manner.

Diagram: Drug Discovery Workflow

Caption: A simplified overview of the drug discovery pipeline, from initial synthesis to clinical trials.

Conclusion

The pyrrolidine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The development of efficient and stereoselective synthetic methodologies, such as multicomponent reactions and asymmetric organocatalysis, has greatly expanded our ability to access a wide range of structurally diverse pyrrolidine derivatives. By combining these powerful synthetic tools with modern drug discovery platforms, researchers are well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of medicinal chemistry and drug development.

References

Safety and handling precautions for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

Section 1: Introduction and Strategic Scope

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde, a substituted pyridine derivative, represents a class of chemical building blocks pivotal in contemporary drug discovery and materials science. Its unique combination of a fluorinated pyridine ring, a pyrrolidine moiety, and a reactive aldehyde group makes it a valuable intermediate for synthesizing complex molecular architectures. However, these same features necessitate a robust and well-informed approach to its handling and safety management.

This guide serves as a comprehensive technical resource for researchers, chemists, and laboratory professionals. It moves beyond a simple recitation of standard safety data sheet (SDS) information to provide a synthesized, field-proven framework for risk mitigation. Due to the specialized nature of this compound, publicly available toxicological data is limited. Therefore, this guide employs a scientifically rigorous approach by extrapolating safety protocols from well-characterized structural analogues, including various pyridinecarboxaldehydes and pyrrolidine derivatives.[1][2][3] This methodology ensures a conservative and comprehensive safety posture, addressing not only the known hazards but also the potential risks inferred from its chemical structure.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards is the foundation of safe laboratory practice. The risk profile for this compound is established from its official GHS classification and data from closely related analogues.

Globally Harmonized System (GHS) Classification

The primary known hazard classification for 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde is detailed below. It is critical to recognize that this may not be an exhaustive list, and additional hazards associated with pyridine aldehydes (e.g., skin, eye, and respiratory irritation) should be assumed.[4]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |

| Inferred Hazard: Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] | GHS07 (Exclamation Mark) | Warning |

| Inferred Hazard: Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] | GHS07 (Exclamation Mark) | Warning |

| Inferred Hazard: Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or harmful if inhaled.[1] | GHS06 (Skull & Crossbones) / GHS07 | Danger / Warning |

Note: Inferred hazards are based on data from structural analogues and represent a prudent assessment for risk mitigation.

Summary of Primary Health Hazards

-

Oral Toxicity : The compound is confirmed to be harmful if ingested. Accidental ingestion could lead to adverse systemic effects. All measures must be taken to prevent oral exposure.

-

Dermal and Ocular Irritation : Pyridine aldehydes are known skin and eye irritants.[3][4] Direct contact with the solid or solutions can cause irritation, redness, or, in the case of eye contact, potentially severe damage.

-

Respiratory Irritation : As a fine solid powder and a reactive aldehyde, there is a significant potential for respiratory tract irritation upon inhalation of dust.[4] Analogous compounds show toxicity upon inhalation, making this a critical exposure route to control.[1]

Physicochemical Properties

Understanding the physical properties is essential for designing appropriate storage and handling protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁FN₂O | |

| Molecular Weight | 194.21 g/mol | |

| Physical Form | Solid | |

| CAS Number | 1203499-23-3 | [5] |

| Storage Class Code | 11 - Combustible Solids | |

| Recommended Storage | Sealed in dry, 2-8°C | [5] |

Section 3: Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is required to minimize exposure.

Engineering Controls: The First Line of Defense

The primary causality for mandating robust engineering controls is the risk of inhaling airborne particulates and the potential for vapor release.

-

Chemical Fume Hood : All weighing, dispensing, and reaction setup operations involving this compound must be conducted in a certified chemical fume hood.[6] This is non-negotiable and serves to protect the user from inhalation exposure and contain any accidental spills.

-

Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7] Eyewash stations and safety showers must be readily accessible and tested regularly.[1][8]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

| Protection Type | Specification | Rationale and Best Practices |

| Eye & Face | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield should be worn over goggles for larger quantities or splash-risk operations.[4] | Protects against accidental splashes of solutions or contact with airborne powder. |

| Hand Protection | Chemical-resistant gloves (Nitrile is a common and effective choice). | Inspect gloves for integrity before each use.[1] Use proper removal techniques to avoid skin contamination.[6] For extended operations or solvent use, consult glove manufacturer's compatibility charts. |

| Skin & Body | Flame-resistant laboratory coat. Closed-toe shoes. | A lab coat is the minimum requirement. For larger scale work, consider chemically resistant aprons or sleeves.[6][8] |

| Respiratory | Not required if work is performed within a certified fume hood. | For emergency situations or maintenance where exposure is possible, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[4] |

Hygiene Practices

Simple hygiene measures are a critical component of contamination control.

-

Avoid Ingestion : Do not eat, drink, or smoke in the laboratory where this chemical is handled.[1][8]

-

Hand Washing : Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[1][9]

-

Contaminated Clothing : Remove any contaminated clothing immediately and launder it before reuse.[3]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring reproducible science and operator safety.

Experimental Workflow: A Safety-Integrated Approach

The following diagram outlines the critical safety checkpoints throughout the experimental lifecycle.

Caption: Safety-Integrated Experimental Workflow.

Protocol for Weighing and Dispensing

-

Preparation : Ensure the chemical fume hood is operational. Place a weigh boat or appropriate glassware on an analytical balance inside the hood.

-

Don PPE : Wear all required PPE as specified in Section 3.2.

-

Transfer : Carefully retrieve the stock container from its refrigerated storage.[5] Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dispensing : Open the container inside the fume hood. Use a clean spatula to carefully transfer the solid to the weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.

-

Cleanup : Clean the spatula and any minor residual powder from the balance area using a solvent-dampened wipe, which should then be disposed of as chemical waste.

Storage Requirements

-

Primary Storage : Store in a tightly closed container in a refrigerator at 2-8°C.[5] The storage area should be dry and well-ventilated.[1]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases. Aldehydes can undergo vigorous reactions, and the pyridine nitrogen is basic.

-

Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Skin Contact | Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[3] |

Accidental Release and Spill Cleanup

The following workflow should be initiated immediately following a spill.

Caption: Chemical Spill Response Workflow.

Detailed Spill Protocol:

-

Alert & Assess : Alert personnel in the immediate area. Do not attempt to clean a large spill alone.

-

Secure Area : Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on).

-

Contain : For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

-

Collect : Carefully sweep the material into a designated, labeled container for hazardous waste.[6]

-

Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials are hazardous waste.

-

Dispose : Dispose of all contaminated absorbents, PPE, and cleaning materials as hazardous chemical waste according to institutional and local regulations.

Section 6: Disposal Considerations

All waste containing 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde must be treated as hazardous.

-

Waste Streams : Maintain separate, clearly labeled, and sealed waste containers for solid waste (contaminated wipes, PPE, absorbent) and liquid waste (reaction residues, solvent washes).

-

Disposal Method : Do not dispose of down the drain.[9] All chemical waste must be disposed of through a licensed environmental disposal service, in accordance with all federal, state, and local regulations.

Section 7: References

-

3-PYRIDINECARBOXALDEHYDE EXTRA PURE - Loba Chemie. (n.d.). Loba Chemie. [Link]

-

Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia. [Link]

-

Pyridine-2-carbaldehyde - Registration Dossier - ECHA. (n.d.). European Chemicals Agency. [Link]

-

Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98% - Cole-Parmer. (n.d.). Cole-Parmer. [Link]

-

Safety Data Sheet - INDOFINE Chemical Company. (n.d.). INDOFINE Chemical Company. [Link]

-

Chemwatch GHS SDS 1922 - Sdfine. (n.d.). Sdfine. [Link]

-

2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde AldrichCPR | Sigma-Aldrich (Chinese). (n.d.). Sigma-Aldrich. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. lobachemie.com [lobachemie.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1203499-23-3|2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. indofinechemical.com [indofinechemical.com]

- 7. echa.europa.eu [echa.europa.eu]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

Technical Guide: Exploratory Reactions of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde

The following technical guide details the exploratory reaction landscape of 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS: 1203499-23-3). This document is structured for medicinal chemists and process scientists, focusing on the strategic utilization of this scaffold in drug discovery.

Executive Summary: The Scaffold Advantage

In the realm of fragment-based drug discovery (FBDD), 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde represents a "privileged" trifunctional core. Its value lies in the orthogonal reactivity of its three functional handles:

-

C2-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (

), enabled by the adjacent pyridine nitrogen and the electron-withdrawing aldehyde. -

C3-Aldehyde: A versatile electrophile for condensation, olefination, and reductive amination, serving as a vector for expanding molecular complexity.

-

C6-Pyrrolidine: A stable, electron-donating "anchor" that modulates the lipophilicity (LogP) and solubility profile of the parent ring, while electronically tuning the C2 position.

This guide provides a validated roadmap for exploiting these handles to generate diverse heterocyclic libraries, particularly relevant for kinase inhibitors and GPCR modulators.

Chemical Architecture & Reactivity Profile

The molecule features a push-pull electronic system. The C6-pyrrolidine acts as a strong electron donor (+M effect), enriching the pyridine ring electron density. However, the C3-aldehyde (-M, -I) and the pyridine nitrogen exert a strong electron-withdrawing influence on the C2 position.

Reactivity Hierarchy:

-

Most Reactive: C3-Aldehyde (Reversible condensation, rapid oxidation/reduction).

-

Highly Reactive: C2-Fluorine (Irreversible

displacement). -

Stable: C6-Pyrrolidine (Resistant to displacement under standard conditions).

Visualization: Reactivity Logic Flow

The following diagram illustrates the strategic diversion points for chemical synthesis starting from the parent scaffold.

Figure 1: Strategic diversion pathways for the 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde scaffold.

Module 1: The C2-Fluorine Gateway ( )

Mechanistic Insight

The C2 position is "doubly activated" by the inductive effect of the pyridine nitrogen (N1) and the resonance withdrawal of the C3-aldehyde. Despite the electron-donating nature of the C6-pyrrolidine, the C2-fluorine remains susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

Critical Consideration: The reaction must be controlled to prevent attack at the aldehyde (e.g., Schiff base formation) if the nucleophile is a primary amine. Steric bulk at the nucleophile or the use of secondary amines favors clean

Protocol: Synthesis of 2-Morpholino-6-(pyrrolidin-1-yl)nicotinaldehyde

This protocol demonstrates the displacement of Fluorine by Morpholine.

Reagents:

-

Substrate: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq)

-

Nucleophile: Morpholine (1.2 eq)

-

Base:

(2.0 eq) -

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 100 mg (0.51 mmol) of the substrate in 2 mL of anhydrous DMF in a reaction vial.

-

Addition: Add finely ground anhydrous

(140 mg, 1.0 mmol) followed by morpholine (53 µL, 0.61 mmol). -

Reaction: Seal the vial and heat to 60°C for 4 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 195.2) and formation of the product (M+H 262.3).

-

Note: Higher temperatures (>90°C) may degrade the aldehyde.

-

-

Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over

. -

Purification: Concentrate in vacuo. The residue is typically pure enough for the next step, or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

Module 2: Aldehyde-Directed Cyclizations (Pyrazolo-Fusion)

Mechanistic Insight

This is the most powerful transformation for this scaffold. Reacting the aldehyde with a hydrazine derivative initiates a cascade:

-

Condensation: Formation of the hydrazone at C3.

-

Intramolecular

: The nucleophilic nitrogen of the hydrazone attacks the C2-Fluorine. -

Aromatization: Loss of HF yields the 1H-pyrazolo[3,4-b]pyridine core.

This reaction effectively "locks" the conformation and generates a scaffold common in kinase inhibitors (e.g., similar to the core of Vemurafenib analogs).

Visualization: Cyclization Mechanism

Figure 2: Cascade mechanism for the formation of the pyrazolo[3,4-b]pyridine core.

Protocol: Synthesis of 1-Methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridine

Reagents:

-

Substrate: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (1.0 eq)

-

Reagent: Methylhydrazine (1.5 eq)

-

Base: Triethylamine (

) (2.5 eq) -

Solvent: Ethanol or THF

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the substrate (1.0 eq) in Ethanol (0.1 M concentration).

-

Cooling: Cool the solution to 0°C in an ice bath (exothermic reaction control).

-

Addition: Add

followed by the dropwise addition of methylhydrazine. -

Reflux: Allow to warm to room temperature, then heat to reflux (78°C) for 3-6 hours.

-

Checkpoint: LC-MS should show the mass of the hydrazone intermediate initially, followed by the cyclized product (M+H ~217.3).

-

-

Isolation: Cool to room temperature. The product often precipitates upon cooling or addition of water. Filter the solid and wash with cold ethanol.

Quantitative Data Summary

The following table summarizes expected yields and reaction conditions based on standard reactivity patterns of 2-fluoro-nicotinaldehydes.

| Reaction Type | Target Motif | Reagent | Conditions | Typical Yield | Key Challenge |

| 2-Amino-pyridines | Cyclic Amines (e.g., Morpholine) | 85-95% | Competition with aldehyde (Schiff base) | ||

| Heterocyclization | Pyrazolo[3,4-b]pyridine | Hydrazine / Alkylhydrazines | EtOH, Reflux, | 70-85% | Regioselectivity (usually N1 vs N2) |

| Reductive Amination | 3-Aminomethyl-pyridines | Primary Amines + | DCE, RT | 60-80% | Over-alkylation or reduction to alcohol |

| Wittig Olefination | 3-Vinyl-pyridines | Phosphonium ylides | THF, -78°C to RT | 50-70% | Steric hindrance from C2-F and C4-H |

References

-

BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience. Retrieved from

-

BLD Pharm. (2024). Product Safety and Data Sheet: 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde (CAS 1203499-23-3).[2] Retrieved from

-

Sigma-Aldrich. (2024). 2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde Product Specification. Retrieved from [3]

-

Kadoh, Y., et al. (2018).[4][5] Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. Chem Pharm Bull (Tokyo).[5] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1203499-23-3|2-Fluoro-6-(pyrrolidin-1-yl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-フルオロ-6-(ピロリジン-1-イル)イソニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Prd_002214 | C35H48N6O8 | CID 146025593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application